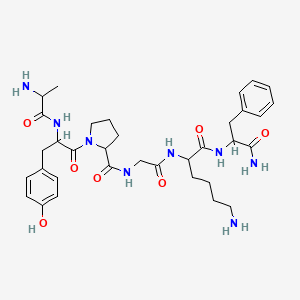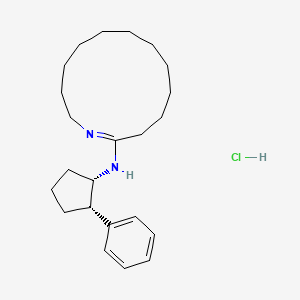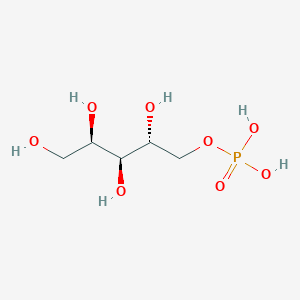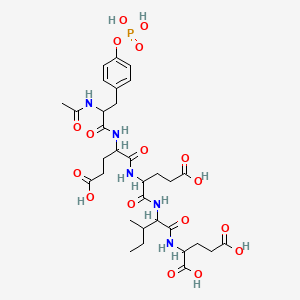
Par-4-AP;AY-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is known for its role in activating PAR-4 without affecting other related receptors such as PAR-1 or PAR-2 . It is primarily used in scientific research to study the functions and mechanisms of PAR-4 in various biological processes.
準備方法
Synthetic Routes and Reaction Conditions
Par-4-AP;AY-NH2 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for this compound is AYPGKF-NH2 .
Industrial Production Methods
化学反応の分析
Types of Reactions
Par-4-AP;AY-NH2 primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The synthesis of this compound involves the use of protected amino acids, coupling reagents such as HBTU or DIC, and deprotection reagents like TFA (trifluoroacetic acid). The reactions are carried out under controlled conditions to ensure the correct sequence and structure of the peptide .
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself, with the sequence AYPGKF-NH2. The purity of the final product is typically greater than 95%, as confirmed by analytical techniques such as mass spectrometry and HPLC .
科学的研究の応用
Par-4-AP;AY-NH2 is widely used in scientific research to study the role of PAR-4 in various biological processes. Some of its key applications include:
Platelet Aggregation Studies: This compound is used to investigate the mechanisms of platelet aggregation and thrombus formation, as PAR-4 plays a crucial role in these processes.
Inflammatory Response Research: The compound is used to study the role of PAR-4 in mediating inflammatory responses, including the regulation of cytokine production and immune cell activation.
作用機序
Par-4-AP;AY-NH2 exerts its effects by selectively activating PAR-4, a G protein-coupled receptor. Upon activation, PAR-4 undergoes a conformational change that triggers intracellular signaling pathways involving G proteins. These pathways include the activation of phospholipase C, leading to increased intracellular calcium levels, and the activation of Rho and Ras proteins, which are involved in various cellular processes such as cytoskeletal rearrangement and gene expression .
類似化合物との比較
Par-4-AP;AY-NH2 is unique in its high selectivity for PAR-4, distinguishing it from other PAR agonists. Similar compounds include:
GYPGKF-NH2: Another PAR-4 agonist peptide, but with lower activity compared to this compound.
TFLLR-NH2: A PAR-1 agonist peptide, which does not activate PAR-4.
SLIGKV-NH2: A PAR-2 agonist peptide, which also does not affect PAR-4.
This compound’s high selectivity and potency make it a valuable tool for studying PAR-4-specific pathways and mechanisms.
特性
分子式 |
C34H48N8O7 |
|---|---|
分子量 |
680.8 g/mol |
IUPAC名 |
N-[2-[[6-amino-1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[2-(2-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H48N8O7/c1-21(36)31(46)41-27(19-23-12-14-24(43)15-13-23)34(49)42-17-7-11-28(42)33(48)38-20-29(44)39-25(10-5-6-16-35)32(47)40-26(30(37)45)18-22-8-3-2-4-9-22/h2-4,8-9,12-15,21,25-28,43H,5-7,10-11,16-20,35-36H2,1H3,(H2,37,45)(H,38,48)(H,39,44)(H,40,47)(H,41,46) |
InChIキー |
BBAOHIALRKLBRD-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-[2-(Diethylamino)ethylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one;dihydrochloride](/img/structure/B10769323.png)

![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy(phenoxy)phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B10769335.png)

![4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol](/img/structure/B10769344.png)

![2-[(3-Hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl)-amino]-propionic acid](/img/structure/B10769359.png)

![(Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile](/img/structure/B10769374.png)

![sodium;5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzene-1,2,4-tricarboxylic acid;hydrate](/img/structure/B10769379.png)
![5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10769401.png)
![(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B10769406.png)
![3-{2,6,8-Trioxo-9-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,2,3,6,8,9-hexahydro-7H-purin-7-YL}propyl dihydrogen phosphate](/img/structure/B10769408.png)
